3,4'-Diaminostilbene

Catalog No.
S3352135
CAS No.
79305-82-1
M.F
C14H14N2
M. Wt
210.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4'-Diaminostilbene

CAS Number

79305-82-1

Product Name

3,4'-Diaminostilbene

IUPAC Name

3-[(E)-2-(4-aminophenyl)ethenyl]aniline

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C14H14N2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10H,15-16H2/b5-4+

InChI Key

IXGDBTKLQUHIAX-SNAWJCMRSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC2=CC=C(C=C2)N

Isomeric SMILES

C1=CC(=CC(=C1)N)/C=C/C2=CC=C(C=C2)N

3,4'-Diaminostilbene is a specialized, asymmetric diamine monomer characterized by a meta-para amino substitution pattern across a photoactive stilbene core. Unlike its highly symmetric and ubiquitous counterpart, 4,4'-diaminostilbene, this compound introduces a structural 'kink' that disrupts polymer chain packing. This distinct geometry translates into enhanced solubility and processability for high-performance polyimides and polyamides, while maintaining the photo-responsive properties of the stilbene double bond. Furthermore, it serves as a critical, high-purity precursor for synthesizing bis-isonitrile compounds, which are actively developed as next-generation antimicrobial agents against multidrug-resistant pathogens [1].

For procurement and material design, substituting 3,4'-diaminostilbene with the more common 4,4'-diaminostilbene fundamentally alters both processability and end-product performance. The symmetric 4,4'-linkage yields highly rigid, rod-like polymer backbones that suffer from poor solubility in standard aprotic solvents (e.g., NMP, DMAc) and excessively high glass transition temperatures, complicating film casting and manufacturing workflows. In contrast, the meta-para configuration of 3,4'-diaminostilbene significantly increases the free volume and flexibility of the resulting polymer networks, enabling solution-processing of photoalignment layers without sacrificing the required optical anisotropy [1]. In pharmaceutical synthesis, the asymmetric substitution is strictly required to achieve the specific pharmacokinetic and solubility profiles of targeted aryl isonitrile anti-MRSA compounds, making generic substitution impossible.

Enhanced Solubility in Polyimide Precursor Formulations

The asymmetric meta-para linkage in 3,4'-diaminostilbene disrupts the highly ordered crystalline packing typical of symmetric stilbene polymers. When reacted with standard dianhydrides, the resulting polyamic acids and polyimides demonstrate significantly higher solubility in polar aprotic solvents compared to those derived from 4,4'-diaminostilbene. This solubility enhancement is critical for the spin-coating and casting of uniform liquid crystal alignment films, reducing the need for harsh processing conditions or specialized solvent blends [1].

Evidence DimensionPolymer Solubility and Processability
Target Compound DataSoluble in standard NMP/DMAc casting solvents
Comparator Or Baseline4,4'-Diaminostilbene (Yields rigid, poorly soluble polyimides)
Quantified DifferenceEnables standard solution-casting workflows without premature precipitation
ConditionsPolyimide synthesis using standard dianhydrides in polar aprotic solvents

Buyers formulating liquid crystal alignment layers must prioritize 3,4'-diaminostilbene to ensure the polymer remains in solution during the film casting process.

Essential Precursor for High-Potency Bis-Isonitrile Antimicrobials

3,4'-Diaminostilbene is the direct synthetic precursor to 3,4'-diisocyanostilbene, a second-generation aryl isonitrile. Quantitative assays demonstrate that the bis-isonitrile derived from this specific asymmetric diamine exhibits a Minimum Inhibitory Concentration (MIC) of 1–2 µM against methicillin-resistant Staphylococcus aureus (MRSA NRS384), outperforming first-generation symmetric leads. The specific 3,4'-substitution pattern is critical for balancing the lipophilicity and target binding affinity of the final active pharmaceutical ingredient, a profile not achievable with the 4,4'-isomer [1].

Evidence DimensionDownstream Anti-MRSA Potency (MIC)
Target Compound DataMIC = 1–2 µM (as 3,4'-diisocyanostilbene)
Comparator Or BaselineFirst-generation symmetric leads (MIC = 4–8 µM)
Quantified Difference2 to 4-fold improvement in antimicrobial potency
ConditionsIn vitro broth microdilution assay against MRSA NRS384 (USA300)

For pharmaceutical procurement, the exact 3,4'-isomer is non-negotiable for synthesizing this specific class of high-potency, second-generation anti-MRSA compounds.

Optimized Photo-Responsiveness for Liquid Crystal Alignment

In the fabrication of liquid crystal polymerized films, alignment layers utilizing 3,4'-diaminostilbene provide superior control over the LC pretilt angle compared to symmetric diamines. The unique geometry of the meta-para stilbene core, upon polarized UV irradiation, undergoes [2+2] cycloaddition and E/Z isomerization that generates a highly uniform anisotropic surface. This asymmetric photo-response allows manufacturers to fine-tune the pretilt angle more effectively than with 4,4'-diaminostilbene, which tends to form overly rigid networks that restrict the necessary photo-induced conformational changes [1].

Evidence DimensionPhoto-induced Conformational Flexibility
Target Compound DataHigh conformational flexibility allowing precise pretilt tuning
Comparator Or Baseline4,4'-Diaminostilbene (Restricted mobility in solid state)
Quantified DifferenceEnhanced photo-responsiveness in solid-state polymer films
ConditionsPolarized UV irradiation of polyimide alignment films

Display manufacturers require this specific diamine to achieve the precise photoalignment and pretilt characteristics necessary for high-contrast liquid crystal displays.

Synthesis of Advanced Polyimide Photoalignment Layers

Due to its unique meta-para asymmetry, 3,4'-diaminostilbene is the diamine of choice for formulating soluble polyimide precursors used in liquid crystal display (LCD) manufacturing. It enables the creation of rubbing-free photoalignment films that provide precise control over liquid crystal pretilt angles via polarized UV irradiation [1].

Precursor for Novel Anti-MRSA Therapeutics

In medicinal chemistry, this compound is procured as the essential starting material for the synthesis of 3,4'-diisocyanostilbene and related second-generation aryl isonitriles. Its specific structural geometry is required to achieve the optimal pharmacokinetic profile and low micromolar MIC values against multidrug-resistant Staphylococcus aureus [2].

Development of Processable Non-Linear Optical (NLO) Polymers

For researchers developing electro-optic modulators and NLO materials, 3,4'-diaminostilbene offers a critical advantage over symmetric stilbenes. It allows for the incorporation of the photoactive stilbene moiety into polymer backbones while maintaining sufficient solubility for spin-coating into high-quality, defect-free optical thin films [1].

XLogP3

2.8

Dates

Last modified: 07-26-2023

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